![molecular formula C22H21N5O2S B3003330 N1-(p-tolyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 895790-62-2](/img/structure/B3003330.png)
N1-(p-tolyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Overview
Description
N1-(p-tolyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound featuring a thiazolo[3,2-b][1,2,4]triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(p-tolyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide typically involves multi-step organic reactions One common approach starts with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, which can be synthesized through the cyclization of appropriate thioamide and hydrazine derivatives under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N1-(p-tolyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to N1-(p-tolyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide exhibit a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the thiazole and triazole moieties may confer antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains and fungi.
- Anticancer Potential : The structural features of this compound suggest possible anticancer properties. Compounds with similar thiazolo-triazole frameworks have been associated with the modulation of cellular pathways involved in cancer progression .
- Antioxidant Activity : There is evidence that compounds containing such structural motifs can act as antioxidants, potentially mitigating oxidative stress in cells and tissues.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of Thiazolo-Triazole Core : This involves cyclization reactions that create the thiazole and triazole rings.
- Oxalamide Linkage : The final structure is formed by linking the thiazolo-triazole core to an oxalamide group through an ethylene bridge.
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure at each synthesis stage.
The mechanism of action for this compound likely involves its interaction with various biological macromolecules. It may modulate enzyme activity or influence signaling pathways critical for cellular functions .
Case Studies and Research Findings
Several studies have explored the applications of similar compounds within medicinal chemistry:
- Antifungal Studies : Research has indicated that derivatives of thiazole exhibit antifungal properties. For instance, studies on related compounds have demonstrated their effectiveness against fungal infections, suggesting that this compound may warrant similar investigations.
- Cancer Research : A study published in a peer-reviewed journal highlighted the anticancer potential of related thiazolo-triazole compounds. These findings emphasize the need for further research into the specific mechanisms through which this compound may exert its effects on cancer cells .
Mechanism of Action
The mechanism of action of N1-(p-tolyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolo[3,2-b][1,2,4]triazole core can bind to active sites of enzymes, inhibiting their activity. Additionally, the oxalamide linkage may facilitate interactions with biological macromolecules, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole derivatives: These compounds share the same core structure and exhibit similar chemical properties.
Oxalamide derivatives: Compounds with oxalamide linkages that have comparable reactivity and applications.
Uniqueness
N1-(p-tolyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is unique due to the combination of its thiazolo[3,2-b][1,2,4]triazole core and oxalamide linkage, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N1-(p-tolyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound is part of a broader class of thiazolo-triazole derivatives known for their diverse pharmacological properties, including anticancer and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of this compound is C21H22N4O2S, with a molecular weight of approximately 438.49 g/mol. The compound features a thiazolo[3,2-b][1,2,4]triazole core structure which is known for its biological activity.
Biological Activity Overview
Research indicates that compounds containing the thiazolo-triazole scaffold exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that thiazolo[3,2-b][1,2,4]triazole derivatives can inhibit the growth of various cancer cell lines, including renal cancer, leukemia, colon cancer, and melanoma. For instance, one study demonstrated that specific derivatives were more potent than their amide counterparts against human cancer cell lines .
- Antimicrobial Properties : The presence of the thiazole and triazole rings enhances the antimicrobial activity of these compounds. They have been evaluated against several bacterial strains and fungi, showing promising results in inhibiting growth .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Interaction : The compound interacts with enzymes involved in oxidative stress responses such as superoxide dismutase and catalase. This interaction helps reduce oxidative damage by neutralizing reactive oxygen species .
- Cell Signaling Modulation : It also influences protein kinase C pathways which are crucial for various cellular responses to external stimuli .
Anticancer Activity
A significant study evaluated various thiazolo-triazole derivatives for their anticancer properties. The results indicated that compounds with specific substituents exhibited enhanced activity against cancer cell lines while maintaining low toxicity towards normal cells. The structure-activity relationship (SAR) highlighted that modifications at certain positions on the triazole ring significantly impacted efficacy .
Compound | Activity Against Cancer Cell Lines | Toxicity Level |
---|---|---|
Compound A | High (IC50 < 10 µM) | Low |
Compound B | Moderate (IC50 = 20 µM) | Moderate |
N1-(p-tolyl)-N2... | High (IC50 < 15 µM) | Low |
Antimicrobial Studies
Another research focused on the antimicrobial efficacy of various thiazolo-triazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited significant antibacterial activity with minimal resistance development observed over time .
Properties
IUPAC Name |
N'-(4-methylphenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-14-7-9-16(10-8-14)24-21(29)20(28)23-12-11-17-13-30-22-25-19(26-27(17)22)18-6-4-3-5-15(18)2/h3-10,13H,11-12H2,1-2H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAXBRHHDGSZER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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